molecular formula C7H13ClO2 B14172776 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane CAS No. 4362-43-0

4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane

Cat. No.: B14172776
CAS No.: 4362-43-0
M. Wt: 164.63 g/mol
InChI Key: JFYZJLWZZMJRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane typically involves the chloromethylation of a dioxolane precursor. One common method is the reaction of 2-propan-2-yl-1,3-dioxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile building block .

Comparison with Similar Compounds

    4-(Bromomethyl)-2-propan-2-yl-1,3-dioxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-2-propan-2-yl-1,3-dioxolane: Contains a hydroxymethyl group, making it more reactive towards oxidation.

    4-(Methoxymethyl)-2-propan-2-yl-1,3-dioxolane: Features a methoxymethyl group, which influences its solubility and reactivity.

Uniqueness: 4-(Chloromethyl)-2-propan-2-yl-1,3-dioxolane is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its chloromethyl group provides a balance between reactivity and stability, making it a valuable intermediate in various chemical processes .

Properties

CAS No.

4362-43-0

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C7H13ClO2/c1-5(2)7-9-4-6(3-8)10-7/h5-7H,3-4H2,1-2H3

InChI Key

JFYZJLWZZMJRLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC(O1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.